molecular formula C11H8Br2O B2576094 2,4-Dibromo-1-methoxynaphthalene CAS No. 28768-94-7

2,4-Dibromo-1-methoxynaphthalene

Cat. No.: B2576094
CAS No.: 28768-94-7
M. Wt: 315.992
InChI Key: HNLGVRSNVMKQMJ-UHFFFAOYSA-N
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Description

“2,4-Dibromo-1-methoxynaphthalene” is a chemical compound with the linear formula C11H8Br2O . It has a molecular weight of 315.994 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule is substituted at the 2nd and 4th positions with bromine atoms and at the 1st position with a methoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, a study on catalytic protodeboronation of alkyl boronic esters, which could be related, has been reported . This study describes a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Catalysis and Chemical Synthesis

2,4-Dibromo-1-methoxynaphthalene is used as an intermediate in chemical synthesis. For instance, it is involved in the production of naproxen, a non-steroidal anti-inflammatory drug, through solid base catalyzed O-methylation using dimethyl carbonate (Yadav & Salunke, 2013). Additionally, it is used in the shape-selective acylation of 2-methoxynaphthalene, a process that can be enhanced using zeolite catalysts (Botella et al., 2003).

Material Science and Conductive Polymers

In material science, this compound is explored in the synthesis of conducting polymers. A study on poly(2-methoxynaphthalene) indicates its potential as a fused ring organic semiconductor with applications in electronics due to its optical and electrical properties (Meana-Esteban et al., 2014).

Photolithography and Imaging

This compound also finds application in photolithography. A study demonstrates its use in a sequential two-photon photoacid generator system for double exposure lithography, which is a potential replacement for conventional optical lithography (O'Connor et al., 2008). Moreover, it's used as a fluorogenic labelling reagent in pre-column derivatization for HPLC analysis of biologically active carboxylic acids (Gatti, Cavrini & Roveri, 1992).

Environmental and Green Chemistry

In the realm of green chemistry, this compound contributes to the development of more sustainable chemical processes. For example, its derivatives are used in catalytic oxidative coupling reactions, promoting environmentally friendly alternatives to traditional synthetic methods (Kashiwagi, Ono & Osa, 1993).

Properties

IUPAC Name

2,4-dibromo-1-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2O/c1-14-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLGVRSNVMKQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28768-94-7
Record name 2,4-DIBROMO-1-METHOXYNAPHTHALENE
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